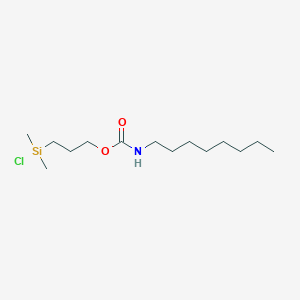
Octylcarbamic acid 3-(chlorodimethylsilyl)propyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Octylcarbamic acid 3-(chlorodimethylsilyl)propyl ester” is a type of ester. Esters are a group of compounds best known for their interesting odors and are commonly used in fragrances and flavorings .
Synthesis Analysis
Esters are typically formed by the condensation of a carboxylic acid and an alcohol in a reaction known as esterification . The reaction is catalyzed by an acid .Molecular Structure Analysis
The molecular structure of esters involves a carbonyl center, which consists of a carbon atom bonded to an oxygen atom by a double bond, and includes an alkyl group and an -OR (alkoxy) group .Chemical Reactions Analysis
Esters can undergo a number of different reactions, including hydrolysis, reduction, and the Claisen condensation . Hydrolysis, in particular, is a common reaction for esters, and it results in the breaking of the ester bond to form an alcohol and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of esters depend on their molecular structure. They are often volatile, contributing to their characteristic odors. They have higher boiling points than similar-sized hydrocarbons, but lower than similar-sized alcohols or carboxylic acids .科学的研究の応用
Toxicology of Related Compounds
Studies on gallates, including propyl, octyl, and dodecyl esters of gallic acid, provide insights into general toxicity, reproduction, teratogenicity, mutagenicity, and carcinogenicity. These compounds have been studied for their antioxidant properties and safety as food additives. The biokinetics of different esters indicate varying degrees of absorption and hydrolysis, affecting their toxicity profiles (van der Heijden, Janssen, & Strik, 1986).
Medicinal Chemistry Applications
Cinnamic acid derivatives, including esters, amides, and related compounds, have shown promise in anticancer research. These compounds have been explored for their synthesis and biological evaluation, highlighting their potential as antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Biotechnological Production Routes
Biotechnological routes based on lactic acid production from biomass discuss the production of various chemicals, including esters from lactic acid via chemical and biotechnological routes. This illustrates the potential for using organic acids and their esters in green chemistry applications (Gao, Ma, & Xu, 2011).
Analytical Chemistry and Food Safety
The analysis of fatty acid esters, such as 3-monochloropropane-1,2-diol (3-MCPD) esters, in food and biological samples demonstrates the importance of esters in food safety and analytical chemistry. These studies focus on detection methods, exposure biomarkers, and the occurrence of esters in foods, emphasizing the need for understanding the chemistry and toxicology of esters in various applications (Gao, Li, Huang, & Yu, 2019).
作用機序
将来の方向性
特性
IUPAC Name |
3-[chloro(dimethyl)silyl]propyl N-octylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30ClNO2Si/c1-4-5-6-7-8-9-11-16-14(17)18-12-10-13-19(2,3)15/h4-13H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYCPHIUAUEIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)OCCC[Si](C)(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30ClNO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Hydroxymethyl)-4-methylcyclohex-3-en-1-yl]methanol](/img/structure/B3106349.png)
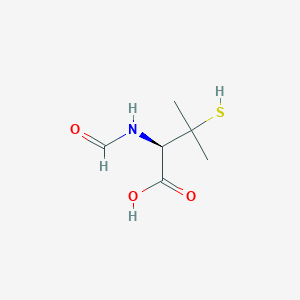
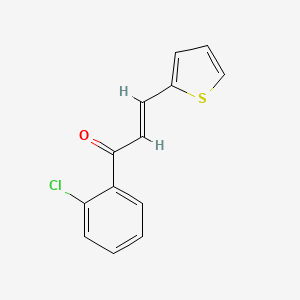

![Methyl 4-[(diethoxyphosphoryl)methyl]-3-fluorobenzoate](/img/structure/B3106376.png)
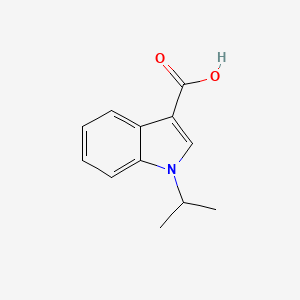
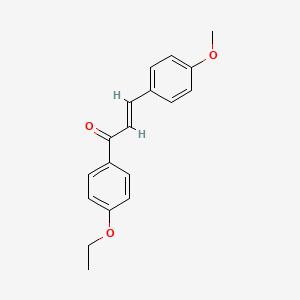

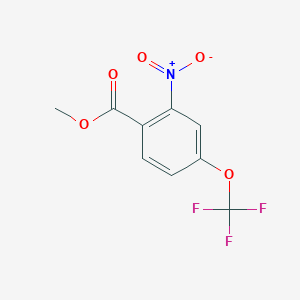
![(6S,12aR)-3,10-dibromo-6-phenyl-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B3106407.png)
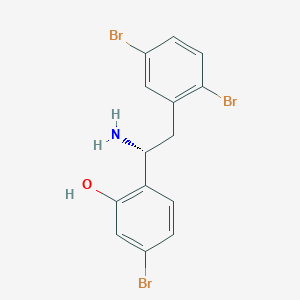
![2-[(2-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3106419.png)
![2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid](/img/structure/B3106432.png)
